3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin, also known as Azithromycin Impurity H, is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is primarily recognized for its role as an impurity in the synthesis and analysis of azithromycin, particularly in pharmaceutical formulations. Its molecular formula is CHNOS, with a molecular weight of 932.17 g/mol, indicating its complexity and potential implications in drug quality assessments .
3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin falls under the category of pharmaceutical impurities and is classified as a macrolide antibiotic derivative. It is specifically categorized as an impurity related to azithromycin, which is used to treat a variety of bacterial infections .
The synthesis of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin typically involves multi-step organic reactions that modify the azithromycin backbone. The process includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The synthesis typically employs reagents such as sulfonyl chlorides for sulfonylation and acetic anhydride or acetyl chloride for acetylation. The reactions are often conducted under inert atmospheres to prevent oxidation or unwanted side reactions.
The compound's structure can be represented by its molecular formula CHNOS, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural representation includes multiple stereocenters, contributing to its three-dimensional configuration.
The accurate mass of this compound is recorded as 931.5075 g/mol, which is critical for mass spectrometry analyses in purity testing.
3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin can undergo various chemical reactions typical for amines and sulfonamides:
These reactions are significant for understanding the stability of the compound in different environments and its behavior during pharmaceutical processing.
As an impurity related to azithromycin, this compound does not exhibit significant antibacterial activity on its own but may influence the pharmacokinetics and pharmacodynamics of azithromycin when present in formulations.
Azithromycin primarily works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thus preventing peptide chain elongation during translation. The presence of impurities like 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin may affect this mechanism indirectly by altering drug absorption or metabolism .
Studies on related compounds indicate that impurities can impact drug efficacy; therefore, monitoring their levels is crucial during quality control processes.
Relevant data on these properties are essential for ensuring safe handling and effective use in research applications .
3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin is primarily utilized in:
Understanding this compound's role helps ensure that azithromycin formulations meet regulatory standards for safety and effectiveness .
This compound is formally identified by its systematic IUPAC name: N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide [4] [9]. It is widely recognized in pharmaceutical contexts under standardized abbreviated names:
Table 1: Official Synonyms and Designations
Source | Designation |
---|---|
United States Pharmacopeia (USP) | Azithromycin Related Compound H |
European Pharmacopoeia (EP) | Azithromycin Impurity H |
Chemical Abstracts Service (CAS) | 612069-30-4 |
Additional synonyms include "3'-N-demethyl-3'-N-(4-acetamidobenzenesulfonyl)azithromycin" and "3'-N-{[4-(acetylamino)phenyl]sulfonyl}-3'-N-demethylazithromycin" [1] [3] [9]. Its role as a pharmacopeial reference standard underscores its importance in quality control of azithromycin-based therapeutics.
The compound’s molecular formula, C₄₅H₇₇N₃O₁₅S, was established through high-resolution mass spectrometry (HRMS), yielding an exact mass of 931.5075 Da [7]. The monoisotopic molecular weight is 932.169 g/mol, as confirmed by multiple independent sources including PubChem, LGC Standards, and NCATS [1] [3] [7]. This formula reflects the structural complexity arising from the fusion of a modified azithromycin core with a 4-acetamidobenzenesulfonyl moiety. The mass discrepancy between exact mass and molecular weight arises from the inclusion of average atomic masses (e.g., carbon = 12.011 g/mol) in weight calculations versus monoisotopic masses in spectrometry.
This molecule exhibits 18 defined stereocenters out of 18 possible, confirming its absolute stereochemistry [9] [10]. The configuration is designated as ABSOLUTE in stereochemical databases, with no E/Z isomerism present [7] [10]. The stereochemical integrity is critical for its biological activity as an azithromycin derivative. Key stereochemical features include:
The InChIKey (UXWVLGKGQGGAID-SYARVETMSA-N) encodes the complete stereochemical descriptor, enabling unambiguous digital representation [7] [9].
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra confirm the structure through characteristic shifts:
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
HRMS shows the [M+H]⁺ ion at m/z 932.169, with fragmentation ions confirming loss of the desosamine fragment (m/z 749) and cleavage of the sulfonamide group (m/z 174) [7] [10].
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 10.2 ppm (s, 1H) | Acetamido -NH |
¹³C NMR | δ 170.5 ppm | Acetamido carbonyl |
IR | 1360 cm⁻¹ (strong) | Sulfonamide S=O |
HRMS | [M+H]⁺ = 932.169 | Molecular ion |
Structurally, this compound is a semi-synthetic derivative of azithromycin (C₃₈H₇₂N₂O₁₂, MW 749 g/mol) featuring two modifications:
The addition of the -SO₂C₆H₄NHAc moiety increases molecular weight by 183 g/mol compared to demethylazithromycin and alters polarity, impacting chromatographic behavior. Unlike native azithromycin, this derivative lacks antibacterial activity due to blockade of the 3'-dimethylamino group essential for ribosomal binding [9]. Its primary pharmaceutical relevance is as a process-related impurity (by-product) generated during azithromycin synthesis via sulfonation reactions [4] [5] [6]. Deuterated analogs (e.g., TRC-A168295) are synthesized for use as internal standards in mass spectrometry-based quantification of azithromycin impurities [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7